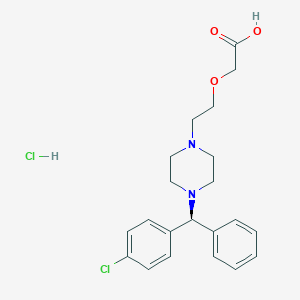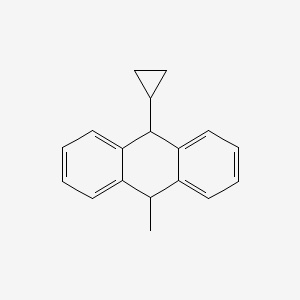
9-Cyclopropyl-10-methyl-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene: is a unique organic compound with the molecular formula C17H14 and a molecular weight of 218.301 g/mol . This compound is characterized by its cyclopropane ring fused to an anthracene moiety, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene typically involves the cyclopropanation of anthracene derivatives. One common method is the reaction of anthracene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane-fused product .
Industrial Production Methods
While specific industrial production methods for 9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Anthraquinone derivatives
Reduction: Fully saturated cyclopropanthracene
Substitution: Nitro or halogenated anthracene derivatives
Aplicaciones Científicas De Investigación
9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying cyclopropane ring reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Industry: Utilized in
Propiedades
Fórmula molecular |
C18H18 |
|---|---|
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
9-cyclopropyl-10-methyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C18H18/c1-12-14-6-2-4-8-16(14)18(13-10-11-13)17-9-5-3-7-15(12)17/h2-9,12-13,18H,10-11H2,1H3 |
Clave InChI |
CFRMVCRNAFAJKP-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2C(C3=CC=CC=C13)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)


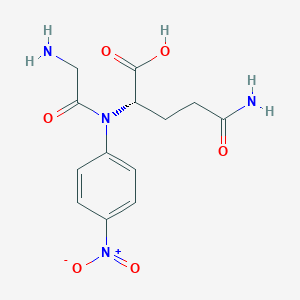
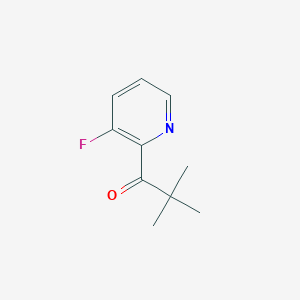
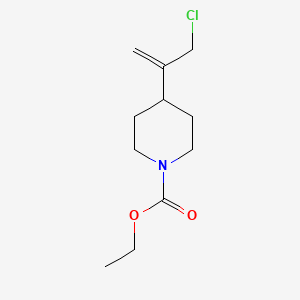

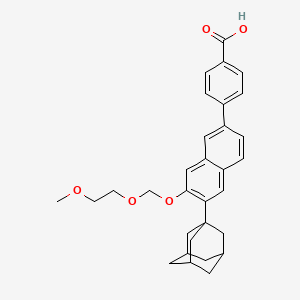
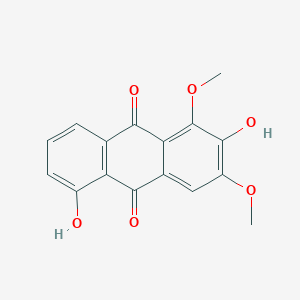

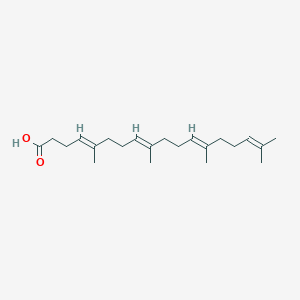

![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
